Incensole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(5E,9E)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |
InChI |
InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+ |
InChI Key |
SSBZLMMXFQMHDP-WPNGSOMFSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC2(CCC(O2)(C(CC1)O)C)C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |
Synonyms |
incensol |
Origin of Product |
United States |
Preamble: the Incensole Research Landscape
Incensole's Contextualization within Natural Product Chemistry Research
Natural product chemistry is a field dedicated to the isolation, structural elucidation, synthesis, and biological investigation of chemical compounds produced by living organisms. Within this domain, this compound is classified as a diterpenoid, specifically a cembranoid, which are structurally derived from isoprene (B109036) units. bris.ac.uk It is one of over 300 volatile molecules identified in frankincense, existing alongside other well-known constituents like the boswellic acids. bris.ac.uk
The significance of this compound in this field stems from several factors. It represents a complex molecular structure featuring a 14-membered carbocyclic ring fused with a tetrahydrofuran (B95107) ring, presenting a challenging target for chemical synthesis and structural analysis. nih.govunipi.it The compound and its acetate (B1210297) are considered important biomarkers for certain Boswellia species, such as Boswellia papyrifera. researchgate.net Research into this compound exemplifies the process of bioassay-guided fractionation, where crude natural extracts are systematically separated and tested to isolate individual bioactive components. psu.educapes.gov.br This process led to the identification of this compound and this compound acetate as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation. psu.educapes.gov.brcaymanchem.com Furthermore, the discovery of this compound acetate's psychoactive properties, mediated through the activation of Transient Receptor Potential Vanilloid 3 (TRPV3) ion channels in the brain, has opened new avenues in neuropharmacology research, highlighting how traditional remedies can lead to novel molecular targets. sciencedaily.combiosynth.commenstreaze.com
Historical Trajectories and Modern Resurgence in this compound Studies
The scientific investigation of this compound began in the mid-20th century. The compound was first isolated and characterized in 1967 by Corsano and Nicoletti from the neutral fraction of frankincense, which was at the time attributed to the Boswellia carteri species. bris.ac.ukunipi.it Subsequent work by other researchers further established its chemical structure and stereochemistry. bris.ac.uk For several decades, research on this compound was sporadic, focusing primarily on its chemical characterization and presence in different Boswellia resins. ajol.info
A significant resurgence in interest occurred in the 2000s, catalyzed by new discoveries regarding its biological activity. A pivotal 2007 study identified this compound and its acetate derivative as novel inhibitors of NF-κB activation, providing a molecular basis for the traditional anti-inflammatory use of frankincense. psu.educapes.gov.br This was followed by a landmark 2008 paper demonstrating that this compound acetate elicits psychoactive effects, specifically anxiolytic and antidepressant-like behaviors in mice. sciencedaily.combirmingham.ac.uk This study linked the compound's activity to the activation of TRPV3 channels in the brain, a novel mechanism for a psychoactive agent. sciencedaily.comresearchgate.net These findings spurred a new wave of research exploring the neuroprotective and anti-inflammatory potential of this compound and its acetate, investigating their effects in models of cerebral ischemia and other neurological conditions. clearikonhealth.comnih.gov
| Year | Milestone | Key Finding/Significance | Reference |
|---|---|---|---|
| 1967 | First Isolation and Characterization | S. Corsano and R. Nicoletti report the isolation and structural characterization of this compound from Boswellia carteri resin. | bris.ac.ukunipi.it |
| 1976 | Chemical Synthesis | The first total synthesis of this compound is reported, confirming its stereochemistry. | nih.govbris.ac.uk |
| 2007 | Anti-inflammatory Mechanism Identified | This compound and this compound acetate are identified as inhibitors of NF-κB activation, a key pathway in inflammation. | psu.educapes.gov.br |
| 2008 | Psychoactive Properties Discovered | This compound acetate is shown to have antidepressant and anxiolytic-like effects in mice by activating TRPV3 channels in the brain. | sciencedaily.combirmingham.ac.uk |
| 2012 | Neuroprotective Effects Explored | Studies demonstrate that this compound acetate offers protective effects against cerebral ischemic injury in animal models. | clearikonhealth.comnih.gov |
| 2019 | Comprehensive Review and Distribution Analysis | A major review discusses the natural distribution, synthesis, and therapeutic potential of this compound and its acetate across the Boswellia genus. | nih.gov |
Fundamental Methodologies Underpinning this compound Research
The study of this compound relies on a combination of classical and advanced analytical and synthetic techniques common to natural product chemistry.
Extraction and Isolation : The initial step involves extracting the compound from its natural source, typically the resin of Boswellia trees like B. papyrifera or B. dalzielii. researchgate.netajol.info This is achieved using organic solvents such as ethanol (B145695), petroleum ether, or hexane. psu.eduajol.infomodernscientificpress.com The resulting crude extract, a complex mixture of hundreds of compounds, is then subjected to various chromatographic techniques for purification. These include column chromatography (CC), thin-layer chromatography (TLC), and reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate pure this compound. researchgate.netajol.info
Structural Elucidation : Determining the precise three-dimensional structure of this compound has been accomplished using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and 2-dimensional NMR experiments, is crucial for establishing the carbon-hydrogen framework. bris.ac.ukajol.info Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule. ajol.inforesearcher.life For unambiguous confirmation of its absolute stereochemistry, single-crystal X-ray analysis has been employed, particularly for derivatives like 5-epi-incensole. unipi.it
Synthesis and Chemical Modification : While one total synthesis of this compound was reported early in its research history, semi-synthetic approaches are more common. nih.govclearikonhealth.com These methods often start with naturally isolated this compound or this compound acetate. For instance, this compound can be readily converted to this compound acetate through acetylation, and conversely, this compound acetate can be deacetylated to yield this compound. bris.ac.ukunipi.it These transformations are vital for creating derivatives to study structure-activity relationships. unipi.it
Quantification and Analysis : To determine the concentration of this compound in different resin samples, specific analytical methods have been developed. A reversed-phase, diode-array-detection, high-performance liquid chromatography (RP-DAD-HPLC) method allows for the precise quantification of both this compound and this compound acetate. researchgate.net More rapid techniques, such as near-infrared (NIR) spectroscopy coupled with partial least squares regression, have also been successfully developed for the fast analysis of these compounds in Boswellia resins. optica.org
| Methodology | Application in this compound Research | Reference |
|---|---|---|
| Solvent Extraction | Initial removal of compounds from Boswellia resin using solvents like ethanol or hexane. | psu.eduajol.infomodernscientificpress.com |
| Column/Flash Chromatography | Separation of crude extract into fractions to purify this compound and this compound acetate. | unipi.itajol.info |
| HPLC (High-Performance Liquid Chromatography) | Final purification of this compound and its quantitative analysis in resin extracts. | researchgate.netoptica.org |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Primary method for determining the chemical structure and connectivity of atoms. | bris.ac.ukajol.info |
| MS (Mass Spectrometry) | Determination of molecular weight and fragmentation patterns, often coupled with GC for separation. | bris.ac.ukajol.inforesearcher.life |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and absolute configuration of crystalline derivatives. | bris.ac.ukunipi.it |
| Bioassay-Guided Fractionation | Systematic testing of chromatographic fractions to identify the specific compounds (this compound/incensole acetate) responsible for biological activity (e.g., NF-κB inhibition). | psu.educapes.gov.br |
Botanical Origins and Biosynthetic Pathways of Incensole
Phylogenetics and Chemotaxonomy of Incensole-Producing Boswellia Species
The presence and concentration of this compound vary among different Boswellia species, contributing to their chemotaxonomic differentiation. Boswellia papyrifera, found mainly in Ethiopia, Eritrea, and Sudan, is noted for containing substantial quantities of this compound and this compound acetate (B1210297). plazi.orgresearchgate.netdarwin-nutrition.frmpg.de Historically, there has been some confusion and debate regarding the classification and synonymy of Boswellia species, particularly between B. sacra (native to South Arabia) and B. carteri (native to Africa). wikipedia.orgplazi.orgwikipedia.org While some studies have considered them synonymous, recent publications highlight clear differences in their morphology and chemical profiles, suggesting they are the same species but differ in habitat. wikipedia.orgplazi.orgwikipedia.org Boswellia dalzielii, a West African species, has also been shown to contain this compound. ajol.inforesearchgate.net Chemotaxonomic investigations utilizing techniques like GC-MS, LC, GC, TLC, MS, and NMR are employed to identify and differentiate Boswellia species based on their chemical composition, including the presence and levels of compounds like this compound. researchgate.netresearchgate.netnih.gov this compound and this compound acetate are considered specific biomarkers for B. papyrifera. researchgate.netencens-naturel.eu
Biogeographical Distribution and Ecophysiological Factors Influencing this compound Production
Boswellia species thrive in dry, mountainous, and arid environments. wikipedia.orgnih.gov The distribution of this compound-producing species is concentrated in specific geographical areas. B. papyrifera is found in the Horn of Africa (Ethiopia, Eritrea, Sudan), while B. sacra is native to South Arabia (Oman, Yemen) and B. carteri to Africa (considered a synonym of B. sacra but with a different habitat). wikipedia.orgplazi.orgwikipedia.org B. serrata is found in India. nih.govwikipedia.org
Ecophysiological factors, such as climate, soil type, and environmental stress, are likely to influence the production and composition of resin, including this compound content, although detailed research specifically on the ecophysiology of this compound production is less extensively documented in the provided search results. However, general information on Boswellia indicates that these trees prefer arid, stony regions. wikipedia.org The tapping of the tree trunk to collect resin is a traditional practice, and the yield and quality of the resin can be influenced by harvesting time and methods. nih.govwikipedia.org Studies indicate that heavily tapped trees may have reduced seed germination rates, suggesting that unsustainable harvesting practices can negatively impact Boswellia populations. wikipedia.org
Advanced Methodologies for this compound Isolation and Enrichment from Natural Sources
This compound is isolated from the resin of Boswellia trees. wikipedia.orgajol.info Various chromatographic techniques are employed for the isolation and purification of this compound from crude extracts. Methodologies described include extraction of frankincense resin with solvents such as petroleum ether or diethyl ether, followed by chromatographic separation techniques like column chromatography, gel filtration, and preparative thin-layer chromatography (TLC). ajol.inforesearchgate.netbris.ac.uk Filtration over neutral alumina (B75360) can be used to remove acidic components. bris.ac.uk Further purification steps, including treatment with reducing agents like LiAlH4, can be applied. bris.ac.uk
Efficient procedures for the large-scale preparation of this compound and this compound acetate from crude extracts of Boswellia papyrifera have been developed. researchgate.net Semisynthetic isolation methods starting from the resin have also been reported. researchgate.net Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 2-D NMR), Fast Atom Bombardment Mass Spectrometry (FAB-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are used for the identification, characterization, and quantification of this compound in extracts and fractions. researchgate.netajol.inforesearchgate.netresearchgate.netnih.govcitedrive.com
This compound Biosynthesis: Enzymology and Genetic Regulation of Terpenoid Pathways
This compound is a diterpenoid, a class of compounds derived from isoprene (B109036) units. wikipedia.orgbris.ac.uk Terpenoid biosynthesis in plants primarily occurs via two pathways: the mevalonic acid (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. researchgate.netnih.govfrontiersin.org Diterpenes, like this compound, are typically synthesized via the MEP pathway, which produces the C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org
Precursor Identification and Pathway Elucidation for this compound
It has been proposed that this compound is produced in Boswellia plants from geranylgeranyl pyrophosphate (GGPP), a C20 precursor for diterpenes, via intermediates such as cembrene (B1233663) and serratol (B13420345) (cembrenol). wikipedia.org The proposed biosynthetic pathway involves the cyclization of GGPP to form cembrene, followed by hydrolysis to serratol, and then epoxidation and intramolecular cyclization to yield this compound. wikipedia.org While this pathway has been used for synthetic preparation, the inconsistent abundances of this compound, serratol, and related compounds in Boswellia species suggest that the in situ pathway might be more complex or involve alternative routes. wikipedia.org Although the general terpenoid biosynthesis pathways (MVA and MEP) are well-established, specific enzymes and the precise steps involved in this compound biosynthesis in Boswellia have been largely speculated due to the lack of isolated specific enzymes from these trees. researchgate.netnih.govresearchgate.net
Molecular Mechanisms of Key Enzymes in this compound Biosynthesis
While specific enzymes directly catalyzing the steps leading to this compound in Boswellia have not been isolated and characterized in detail according to the search results, the biosynthesis of terpenoids in plants involves various classes of enzymes. These include terpene synthases (TPS), which catalyze the cyclization of prenyl diphosphates (like GGPP) to form the basic terpene skeletons, and cytochrome P450 enzymes, which are often involved in subsequent modification steps such as hydroxylation and epoxidation. researchgate.net The proposed pathway for this compound involves cyclization and epoxidation steps, suggesting the involvement of such enzymes. wikipedia.org Research on terpenoid biosynthesis in other plants has identified various enzymes and explored their molecular mechanisms, including allosteric control, feedback inhibition, and covalent modification, which regulate enzyme activity. numberanalytics.comnih.gov Transcription factors also play a crucial role in regulating the expression of genes encoding biosynthetic enzymes. researchgate.netnih.govnih.gov However, the specific enzymes and their molecular mechanisms in this compound biosynthesis within Boswellia remain an area requiring further investigation.
Genetic Engineering Strategies for Enhanced this compound Production
The genetic engineering of plants and microorganisms has emerged as a powerful approach to enhance the production of valuable secondary metabolites, including terpenoids. mariushobbhahn.comconsensus.appnih.gov Strategies typically involve the manipulation of genes encoding key enzymes in the biosynthetic pathway or regulatory genes that control the pathway flux. researchgate.netnih.govnih.gov Given the proposed this compound biosynthetic pathway starting from GGPP, genetic engineering efforts could potentially focus on increasing the supply of GGPP by upregulating enzymes in the MEP pathway or introducing genes encoding terpene synthases and modification enzymes hypothesized to be involved in this compound formation. nih.govfrontiersin.orgresearchgate.net While the search results discuss genetic engineering for enhanced production of various compounds and in different plant systems mariushobbhahn.comconsensus.appnih.govresearchgate.net, specific research detailing genetic engineering strategies specifically for enhancing this compound production in Boswellia or other hosts is limited in the provided snippets. Research on other cembranoids in tobacco has explored the potential of engineering the MVA pathway in yeast for cembranoid biosynthesis, suggesting the feasibility of microbial platforms for producing such compounds. researchgate.net Advances in understanding the genetic regulation of terpenoid pathways through techniques like transcriptomics and functional genomics researchgate.netfrontiersin.orgnih.gov could provide targets for genetic manipulation to increase this compound yield.
Chemical Synthesis and Structural Modifications of Incensole
Total Synthesis Strategies for Incensole and Related Diterpenoids
The total synthesis of this compound presents a significant challenge due to its complex polycyclic structure and multiple stereocenters. Despite these complexities, at least two independent total syntheses of this compound have been reported in the literature. wikipedia.org These synthetic endeavors often involve multi-step sequences, with one reported route comprising between 7 and 10 steps. nih.gov
General strategies for the total synthesis of cembranoid diterpenoids, the structural class to which this compound belongs, frequently involve the construction of the central 14-membered ring. Approaches to synthesizing the cembranoid core can utilize various cyclization strategies. While detailed step-by-step procedures for the reported total syntheses of this compound are not extensively described in the available information, the successful completion of these syntheses demonstrates the feasibility of constructing the this compound scaffold from simpler precursors. The proposed biosynthetic pathway in Boswellia plants, which involves the cyclization of geranylgeranyl pyrophosphate (GGPP) to cembrene (B1233663), followed by transformations including epoxidation and intramolecular cyclization to form this compound, has also been explored as a synthetic route. nih.gov
Stereochemical Control in this compound Total Synthesis
Stereochemical control is a critical aspect of the total synthesis of this compound, given the presence of multiple chiral centers and the defined configuration of the double bonds within its structure. The complexity of the oxygenation and stereochemical patterns in cembranoids like this compound necessitates careful design of synthetic routes to ensure the correct relative and absolute stereochemistry. wikipedia.org
Semisynthetic Routes and Chemoenzymatic Transformations of this compound
Semisynthetic approaches to this compound and its derivatives often utilize readily available natural products from Boswellia resins as starting materials. A convenient procedure for the efficient large-scale synthesis of this compound and its acetate (B1210297) ester, this compound acetate, has been developed starting from crude extracts of Boswellia papyrifera. wikipedia.orgthegoodscentscompany.com This highlights the practicality of semisynthesis for obtaining larger quantities of these compounds compared to isolation alone.
A key aspect of the semisynthesis of this compound and its derivatives is the facile interconversion between this compound and this compound acetate. Acetylation of this compound yields this compound acetate, while deacetylation of this compound acetate provides this compound. nih.govwikipedia.org These transformations allow for the conversion of one abundant natural product into the other.
Other reported semisynthetic transformations include the oxidation of this compound to incensone using reagents such as Jones reagent. wikipedia.orgnih.gov The subsequent reduction of incensone can yield a mixture of this compound and its C-5 epimer, 5-epi-incensole, demonstrating a method for accessing stereoisomers. wikipedia.orgnih.gov Semisynthesis has also been employed to prepare other derivatives, such as incensfuran and its epoxide analog, from this compound. thegoodscentscompany.com
While the potential for enzymatic methods in cembranoid synthesis has been suggested, particularly for transformations like oxidation thegoodscentscompany.com, specific examples of established chemoenzymatic routes for the synthesis or modification of this compound were not prominently detailed in the provided information. However, the biosynthesis of this compound in plants involves enzymatic steps, suggesting the potential for exploring chemoenzymatic approaches in vitro.
Rational Design and Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives is driven by the desire to explore the relationship between structural modifications and biological activities, potentially leading to compounds with improved properties. Rational design plays a crucial role in this process, guiding the selection of structural scaffolds and targeted chemical modifications. nih.gov
Structural Scaffolds and Targeted Chemical Modifications of this compound
The this compound scaffold, with its 14-membered ring and fused tetrahydrofuran (B95107), provides a basis for designing a variety of analogues. Targeted chemical modifications can be made to specific functional groups and regions of the molecule to alter its physical, chemical, and biological properties.
Reported derivatives include simple esters of this compound, such as the nonanoate, benzoate, and cinnamate (B1238496) esters, which have been prepared through synthetic transformations. thegoodscentscompany.com These modifications involve derivatization of the hydroxyl group on the this compound structure.
There is a recognized need for the synthesis of this compound analogues with modified scaffolds, including heterocyclic analogs. nih.gov The incorporation of heterocyclic rings into the this compound structure could potentially lead to compounds with altered interactions with biological targets. Furthermore, the creation of hybrid compounds combining the this compound scaffold with structural features of known anti-depressant or anti-inflammatory drugs is an area of interest for discovering new lead compounds. nih.gov These rationally designed modifications aim to leverage the core structure of this compound while introducing new elements to modulate activity and selectivity.
Combinatorial Approaches to this compound Analogue Library Generation
The generation of libraries of this compound analogues through combinatorial approaches is a strategy that could facilitate the rapid exploration of a diverse range of structural variations. While the available information highlights the importance of preparing libraries of this compound-heterocyclic analogs nih.gov, specific details or reported examples of the application of high-throughput or combinatorial synthesis techniques specifically for generating this compound analogue libraries were not extensively described.
Combinatorial chemistry techniques involve the parallel synthesis of a large number of compounds with systematic structural variations. Applying such approaches to the this compound scaffold could enable the creation of diverse sets of derivatives by varying substituents, reaction conditions, or building blocks. This would allow for efficient screening to identify compounds with desired biological profiles. The complexity of the this compound structure may present challenges for high-throughput combinatorial synthesis, but the potential benefits in terms of discovering novel bioactive analogues make it a valuable strategy for future exploration.
Advanced Spectroscopic and Computational Approaches for Incensole Characterization
Elucidation of Incensole Stereochemistry via Advanced Nuclear Magnetic Resonance (NMR) and Chiroptical Spectroscopy
The unambiguous determination of this compound's complex stereochemistry relies heavily on the synergistic use of advanced NMR and chiroptical spectroscopies. This compound possesses multiple chiral centers, making the precise assignment of its absolute configuration a significant challenge. bris.ac.uk
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide the foundational data regarding the chemical environment of protons and carbons within the molecule. However, for a molecule of this compound's complexity, 1D NMR is insufficient for a complete structural assignment. Two-dimensional (2D) NMR experiments are crucial for establishing connectivity. Techniques like Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Long-range carbon-proton connectivities are established through Heteronuclear Multiple Bond Correlation (HMBC), which is instrumental in piecing together the carbon skeleton. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining relative stereochemistry. researchgate.net
While NMR can define the relative arrangement of atoms, chiroptical methods are often required to establish the absolute configuration. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for this purpose. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing experimentally obtained ECD and VCD spectra with those predicted by Time-Dependent Density Functional Theory (TDDFT) calculations for possible stereoisomers, the absolute configuration can be confidently assigned. researchgate.netresearchgate.net This combined approach of using advanced 2D NMR with ECD/VCD has been successfully applied to confirm the absolute configuration of this compound derivatives, such as 5-epi-incensole and incensfuran. researchgate.netresearchgate.net
| Technique | Purpose in this compound Characterization |
| 1D NMR (¹H, ¹³C, DEPT) | Provides initial information on the number and type of protons and carbons. researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity of the molecular skeleton by identifying J-couplings and long-range correlations. researchgate.net |
| NOESY | Determines the relative stereochemistry by identifying protons that are close in space. researchgate.net |
| ECD/VCD Spectroscopy | Determines the absolute configuration by comparing experimental spectra with quantum chemical predictions. researchgate.netresearchgate.net |
High-Resolution Mass Spectrometry for this compound Metabolomics and Fingerprinting
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for metabolomics and chemical fingerprinting, offering high sensitivity, mass accuracy, and resolution. nih.govsemanticscholar.org In the context of this compound, HRMS is employed to detect and identify the compound and its metabolites in complex biological matrices and to create chemical fingerprints of its natural source, Boswellia resin.
Metabolomics studies aim to identify the complete set of small-molecule metabolites in a biological system. nih.gov When studying the biotransformation of this compound, HRMS coupled with liquid chromatography (LC-HRMS) allows for the separation and detection of metabolites. researchgate.net The high mass accuracy of instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers enables the determination of elemental compositions for parent ions and their fragments, which is a critical step in metabolite identification. nih.govresearchgate.net Untargeted metabolomics workflows can reveal previously unknown biotransformation products of this compound. nih.gov
Chemical fingerprinting is used to characterize and differentiate complex mixtures, such as plant extracts. HRMS, often combined with gas chromatography (GC-MS), can generate a detailed profile of the volatile and semi-volatile compounds in Boswellia resin, with this compound and this compound acetate (B1210297) being key markers. bris.ac.uknist.gov This fingerprint can be used to differentiate between various Boswellia species and to ensure the quality and authenticity of frankincense samples. nih.govresearchgate.net The characteristic mass spectra of this compound and its derivatives serve as identifiers in these analyses. bris.ac.uk
| Application | HRMS Technique | Key Information Obtained |
| Metabolomics | LC-HRMS (e.g., Orbitrap, FT-ICR) | Identification and structural elucidation of this compound biotransformation products in biological samples. researchgate.netnih.gov |
| Fingerprinting | GC-HRMS | Profiling of volatile and semi-volatile compounds in Boswellia resin for species differentiation and quality control. bris.ac.uk |
| Quantification | LC-HRMS/MS | Precise measurement of this compound and this compound acetate levels in various extracts and biological fluids. |
X-Ray Crystallography and Electron Diffraction for this compound Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of crystalline compounds. wikipedia.org This technique involves irradiating a single crystal of a substance with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the position and intensity of these spots, a three-dimensional map of electron density within the crystal can be generated. tulane.edu From this map, the precise positions of all atoms in the molecule can be determined, providing definitive information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry.
While obtaining a suitable single crystal of this compound itself can be challenging, the structures of several of its derivatives have been successfully determined using this method. For instance, single-crystal X-ray diffraction has been used to establish the absolute configuration of this compound-related compounds like 5-epi-incensole, this compound epoxide, and incensfuran. researchgate.netresearchgate.net These crystal structures serve as definitive proof of the molecular architecture and provide an anchor for confirming assignments made by other spectroscopic methods. researchgate.net
Electron diffraction is an analogous technique that uses a beam of electrons instead of X-rays to determine molecular structure. wikipedia.orgyoutube.com Due to the stronger interaction of electrons with matter, this method is particularly well-suited for studying very small, nanocrystalline samples that are too small for conventional X-ray diffraction. unisi.it While there are no specific reports on the use of electron diffraction for this compound, 3D electron diffraction (3D ED) represents a powerful emerging technique for determining the structures of complex organic molecules from sub-micrometer sized crystals. unisi.it
Computational Chemistry and Molecular Modeling of this compound Conformations and Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It is widely employed to predict the geometries of different possible conformations (conformers) of flexible molecules like this compound and to calculate their relative energies, thus identifying the most stable shapes. mdpi.com DFT calculations are also essential for predicting the NMR, ECD, and VCD spectra that are used in stereochemical elucidation, as mentioned previously. researchgate.netresearchgate.net
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, either in solution or interacting with a biological receptor like the TRPV3 ion channel, can reveal its preferred conformations, flexibility, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern its binding. nih.govnih.gov By simulating the this compound-protein complex, researchers can understand the structural basis of its biological activity and identify key amino acid residues involved in the interaction. nih.gov This information is invaluable for understanding its mechanism of action.
| Computational Method | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization, energy calculations, spectroscopic prediction. researchgate.net | Identification of stable conformers, prediction of NMR and chiroptical spectra for stereochemical assignment. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of this compound in various environments. nih.gov | Understanding conformational flexibility, solvent effects, and the specific interactions with biological targets like ion channels or enzymes. nih.govnih.gov |
| Molecular Docking | Predicting the preferred binding orientation of this compound to a receptor. researchgate.net | Generating plausible models of the this compound-protein complex to guide further investigation of its biological activity. |
Molecular and Cellular Mechanisms of Incensole S Biological Actions
Incensole Interactions with Intracellular Signaling Pathways
This compound acetate (B1210297), in particular, has been shown to modulate several critical intracellular signaling pathways that are central to cellular responses like inflammation and gene expression.
This compound acetate exerts specific modulatory effects on kinase cascades, most notably the pathway leading to the activation of the IκB kinase (IKK) complex. capes.gov.br Research has demonstrated that this compound acetate inhibits the activation of IKK, which is a crucial regulatory point in the canonical nuclear factor-κB (NF-κB) signaling pathway. oup.comnih.gov
The mechanism of this inhibition is indirect; this compound acetate does not directly target the IKK complex itself, as it had no effect on IKK activity in in-vitro kinase assays. psu.eduoup.com Instead, its inhibitory action occurs upstream. Studies have pinpointed the inhibition to the phosphorylation of the IKK activation loop, a process mediated by the transforming growth factor β-activated kinase (TAK1) and its binding partner TAB. psu.eduoup.com By impairing a step that connects TAK1 to the IKK complex, this compound acetate effectively prevents the subsequent phosphorylation and activation of IKK. psu.edunih.gov
This inhibitory effect appears to be highly specific. For instance, this compound acetate did not interfere with the tumor necrosis factor-alpha (TNFα)-induced activation of other key stress-related kinase pathways, such as those involving c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). capes.gov.br
A primary and well-documented biological action of this compound and this compound acetate is the inhibition of the transcription factor nuclear factor-κB (NF-κB). researchgate.netcapes.gov.br This activity is a direct consequence of the upstream inhibition of the IKK kinase cascade. oup.com By preventing IKK activation, this compound acetate blocks the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. psu.educaymanchem.com This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.
The downstream effects of this inhibition are significant and include:
Inhibition of NF-κB accumulation in the nucleus: Studies in HeLa cells stimulated with TNFα showed that this compound acetate prevented the accumulation of the p65 subunit of NF-κB in the nucleus. psu.edu
Inhibition of NF-κB DNA binding: The ability of NF-κB to bind to its specific DNA sequences was shown to be inhibited in lipopolysaccharide (LPS)-stimulated human peripheral monocytes. psu.edu
Inhibition of NF-κB-dependent gene expression: Consequently, the transcription of genes regulated by NF-κB, which includes many pro-inflammatory cytokines, is suppressed. psu.eduresearchgate.net For example, this compound acetate inhibits the expression of TNF-α and Interleukin-1β (IL-1β). researchgate.netchemfaces.com
Beyond NF-κB, this compound acetate has been found to modulate other transcription factors and gene expression profiles, particularly in the central nervous system. Administration of this compound acetate in mice led to changes in the activation of c-Fos, a protein often used as a marker for neuronal activity, in brain regions associated with emotion. nih.govtheanswerpage.com Furthermore, chronic administration was found to down-regulate the expression of corticotropin-releasing factor (CRF) and up-regulate transcripts of brain-derived neurotrophic factor (BDNF) in the hippocampus. nih.gov
| Transcription Factor/Gene | Effect of this compound/Incensole Acetate | Observed Consequence | Reference |
|---|---|---|---|
| Nuclear Factor-κB (NF-κB) | Inhibition of activation | Reduced nuclear translocation and DNA binding; decreased expression of inflammatory genes (e.g., TNF-α, IL-1β, IL-6). | psu.eduoup.comresearchgate.netchemfaces.com |
| c-Fos | Modulation of activation | Changes in c-Fos levels in brain regions involved in emotion and anxiety. | nih.govtheanswerpage.com |
| Corticotropin-Releasing Factor (CRF) | Down-regulation of expression | Modulation of the hypothalamic-pituitary-adrenal (HPA) axis. | nih.gov |
| Brain-Derived Neurotrophic Factor (BDNF) | Up-regulation of expression (transcripts IV and VI) | Associated with antidepressant-like behavioral effects. | nih.gov |
The biological actions of this compound acetate are also mediated by its influence on second messenger systems, primarily through the modulation of intracellular calcium (Ca²⁺) levels. numberanalytics.comwikipedia.org Ca²⁺ is a ubiquitous second messenger that regulates a vast array of cellular processes.
The principal mechanism by which this compound acetate affects Ca²⁺ signaling is through the activation of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. nih.govnih.gov Activation of this channel creates a transmembrane pore that allows the influx of cations, including Ca²⁺, into the cell. nih.gov This leads to a transient increase in the intracellular Ca²⁺ concentration. Functional assays have confirmed that this compound acetate robustly triggers a Ca²⁺ influx in cells that express the TRPV3 channel, such as HEK293 cells engineered to express the channel and primary keratinocytes. oup.comnih.gov This increase in intracellular Ca²⁺ can then initiate a cascade of downstream signaling events. wikipedia.org
Receptor and Ion Channel Modulation by this compound
A significant focus of research into this compound acetate has been its interaction with specific ion channels, which represents a key transduction mechanism for its cellular effects.
Detailed experimental studies on the specific binding kinetics (association and dissociation rates, k-on and k-off) and the thermodynamic profile (changes in enthalpy, ΔH, and entropy, ΔS) of the interaction between this compound or this compound acetate and its primary molecular target, the TRPV3 channel, are not extensively detailed in the current scientific literature. imrpress.comnih.gov Such parameters are crucial for a complete understanding of the ligand-receptor interaction, defining the speed of binding and unbinding and the energetic forces driving the interaction. wikipedia.orgfrontiersin.org
While direct kinetic and thermodynamic constants are not available, the potency of this compound acetate as a TRPV3 agonist has been quantified. The half-maximal effective concentration (EC₅₀) for this compound acetate to induce calcium influx in HEK293 cells expressing the TRPV3 channel has been determined to be 16 µM. caymanchem.com The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response and serves as a key measure of the compound's functional potency.
The activity of this compound acetate as a modulator of the TRPV3 channel has been established through a variety of functional assays. These assays have not only confirmed its role as a potent agonist but also highlighted its specificity.
Calcium Influx Assays: In human embryonic kidney (HEK293) cells stably expressing the mouse TRPV3 channel, this compound acetate was shown to activate a significant influx of intracellular calcium. caymanchem.comnih.gov A similar effect was observed in primary keratinocytes from wild-type mice, which naturally express TRPV3. nih.gov Crucially, this effect was absent in keratinocytes derived from TRPV3 knockout (TRPV3⁻/⁻) mice, confirming that the calcium influx is mediated specifically by this channel. nih.govnih.gov
Electrophysiological Assays: Using patch-clamp techniques, studies have demonstrated that this compound acetate activates a robust electrical current in HEK293 cells that are stably expressing the TRPV3 channel, providing direct evidence of ion channel gating. oup.com
Receptor and Channel Specificity Screening: To assess its selectivity, this compound acetate was tested against a broad panel of other potential targets. These screenings showed that it had modest or no effect on related channels like TRPV1, TRPV2, and TRPV4, and no significant binding or activity at 24 other receptors, ion channels, and transport proteins. nih.govnih.gov This body of evidence establishes this compound acetate as a potent and highly specific agonist of the TRPV3 channel. oup.com
| Functional Assay Type | System/Cell Line | Key Finding | Reference |
|---|---|---|---|
| Calcium Influx Assay | HEK293 cells stably expressing TRPV3 | This compound acetate induces Ca²⁺ influx with an EC₅₀ of 16 µM. | caymanchem.com |
| Calcium Influx Assay | Primary keratinocytes from TRPV3⁺/⁺ mice | This compound acetate (500 μM) increased intracellular calcium levels. | nih.gov |
| Calcium Influx Assay (Control) | Primary keratinocytes from TRPV3⁻/⁻ mice | This compound acetate had no effect on intracellular calcium levels. | nih.govnih.gov |
| Electrophysiology (Patch-Clamp) | HEK293 cells stably expressing TRPV3 | Robustly activated a TRPV3-mediated current. | oup.com |
| Specificity Screening | Panel of 24 other receptors, ion channels, and transport proteins | No significant binding or activity was detected. | nih.govnih.gov |
| Specificity Screening | TRPV1, TRPV2, TRPV4 channels | Showed modest or no effect. | nih.gov |
Ion Channel Gating and Conductance Modulation by this compound
This compound, and more specifically its derivative this compound Acetate (IA), has been identified as a significant modulator of ion channels. Research has pinpointed its activity on the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel involved in various physiological processes, including temperature sensation. nih.govresearchgate.net
This compound acetate acts as a potent agonist for the TRPV3 channel. nih.govoup.com Studies utilizing Human Embryonic Kidney 293 (HEK293) cells engineered to express TRPV3 have demonstrated that this compound acetate activates these channels, leading to an influx of calcium ions. nih.govbertin-bioreagent.comcaymanchem.com The potency of this activation has been quantified, with an EC50 (half-maximal effective concentration) value of 16 µM. bertin-bioreagent.comcaymanchem.comlabscoop.com This bioactivity appears to be specific, as this compound acetate showed only modest or no effect on other related channels like TRPV1, TRPV2, and TRPV4. researchgate.net The crucial role of the TRPV3 channel in mediating the effects of this compound acetate was further confirmed in studies with knockout mice; the behavioral effects observed in wild-type mice were absent in mice lacking the TRPV3 channel (TRPV3−/−). nih.gov
Table 1: this compound Acetate Activity on TRPV3 Ion Channel
| Compound | Target Channel | Effect | Cell Line | Potency (EC50) | Reference |
|---|
Enzymatic Targets and Metabolic Regulation by this compound
The primary enzymatic pathway reported to be targeted by this compound and its acetate form is the Nuclear Factor-κB (NF-κB) signaling cascade. oup.comtargetmol.comselleckchem.com NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in the inflammatory response. Both this compound and this compound acetate have been identified as inhibitors of NF-κB activation. psu.edu This inhibitory action is central to the compound's noted anti-inflammatory properties. oup.comcapes.gov.br
Kinetic studies reveal that this compound acetate's inhibition of the NF-κB pathway is not achieved through direct action on the core IκB kinase (IKK) complex. In vitro phosphorylation experiments have shown that IKKs remain fully functional in the presence of this compound acetate. psu.edu Instead, the compound targets an upstream event in the signaling cascade. psu.educapes.gov.br Specifically, this compound acetate inhibits the phosphorylation of the IKKα/IKKβ activation loop that is mediated by the TAK/TAB complex. psu.edu This action effectively prevents the subsequent activation of NF-κB. For instance, in Tumor Necrosis Factor-α (TNF-α) stimulated HeLa cells, this compound acetate at concentrations between 60-140 µM inhibits the degradation of the inhibitor of NF-κB (IκBα), a key step in NF-κB activation. bertin-bioreagent.comcaymanchem.comlabscoop.com
The mechanism of NF-κB inhibition by this compound acetate points towards an indirect or allosteric-like modulation rather than a direct competitive inhibition at an active site. psu.eduresearchgate.net The fact that it does not inhibit IKK activity in vitro suggests it does not bind to the catalytic site of the kinase. psu.educapes.gov.br The inhibition is specific, as this compound acetate does not interfere with the TNFα-induced activation of other stress-related kinases like c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). psu.educapes.gov.br This indicates that this compound acetate interferes with a specific protein-protein interaction step that couples the upstream kinase TAK1 to the IKK complex for its phosphorylation and activation. psu.edu
Table 2: Enzymatic Pathway Modulation by this compound Acetate
| Compound | Target Pathway | Specific Target/Process | Effect | Mechanism | Reference |
|---|
This compound's Impact on Cellular Homeostasis and Stress Responses
This compound acetate influences cellular homeostasis and stress responses primarily through its modulation of inflammatory and cell death pathways. By inhibiting the NF-κB pathway, it attenuates the cellular response to pro-inflammatory stimuli. capes.gov.brnih.gov Furthermore, it demonstrates protective effects against cellular stress, including oxidative stress and apoptosis. bertin-bioreagent.comcaymanchem.comlabscoop.com
This compound acetate exhibits significant antioxidant properties. In studies involving human olfactory bulb neural stem cells stressed with amyloid-β peptide, this compound acetate was shown to reduce the production of reactive oxygen species (ROS). bertin-bioreagent.comcaymanchem.comlabscoop.com It also mitigates lipid peroxidation, evidenced by its ability to decrease levels of malondialdehyde (MDA), a key marker of oxidative stress. bertin-bioreagent.comcaymanchem.comlabscoop.com This antioxidant activity has also been observed in models of acute kidney injury. researchgate.net The regulation of the NF-κB pathway is also interconnected with the cellular redox state, as NF-κB itself is a redox-regulated transcription factor, suggesting another layer to this compound's influence on redox homeostasis. nih.gov
This compound acetate has a demonstrated capacity to modulate the cellular machinery of apoptosis, or programmed cell death. medchemexpress.comadooq.com It has been shown to protect against neuronal damage by reducing apoptosis. medchemexpress.comglpbio.com In human olfactory bulb neural stem cells (hOBNSCs) challenged with amyloid-β (Aβ25–35), pretreatment with this compound acetate significantly ameliorated cell death. medchemexpress.com
This anti-apoptotic effect is mediated by the regulation of key proteins in the apoptotic cascade. This compound acetate reverses the Aβ-induced increase in the mRNA and protein levels of pro-apoptotic factors such as Bax, caspase 8, and cytochrome c. medchemexpress.com Concurrently, it restores the levels of the anti-apoptotic protein Bcl-2. medchemexpress.com While the direct effects of this compound on autophagy are less characterized, the pathways of autophagy and apoptosis are intricately linked, often through shared regulatory molecules like caspases and Beclin 1. numberanalytics.commdpi.commdpi.com Given this compound acetate's influence on caspase 8, it may also intersect with autophagic pathways, although direct evidence remains to be fully elucidated. medchemexpress.com
Table 3: Modulation of Apoptosis by this compound Acetate in Aβ-Stressed hOBNSCs
| Apoptotic Marker | Effect of Amyloid-β (Aβ) | Effect of this compound Acetate Pretreatment | Reference |
|---|---|---|---|
| Bax | Increase | Reverses Increase | medchemexpress.com |
| Caspase 8 | Increase | Reverses Increase | medchemexpress.com |
| Cytochrome c | Increase | Reverses Increase | medchemexpress.com |
| Bcl-2 | Decrease | Reverses Decrease | medchemexpress.com |
Table 4: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | IN |
| This compound Acetate | IA |
| Tumor Necrosis Factor-alpha | TNF-α |
| Malondialdehyde | MDA |
| c-Jun N-terminal kinase | JNK |
| p38 mitogen-activated protein kinase | p38 MAPK |
| Bax | B-cell lymphoma 2-associated X protein |
Endoplasmic Reticulum Stress Mitigation by this compound
The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's function, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. oncotarget.complos.orgmdpi.com This triggers a sophisticated signaling network called the Unfolded Protein Response (UPR), which aims to restore ER homeostasis. oncotarget.complos.orgdovepress.com However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic role, leading to programmed cell death. plos.orgplos.org Emerging research has identified this compound and its derivatives as potential modulators of ER stress, particularly in the context of neurodegenerative conditions.
In studies investigating the neuroprotective effects of this compound acetate against β-amyloid (Aβ) peptide-induced toxicity, a key factor in Alzheimer's disease, the compound has demonstrated a significant ability to counteract the cellular stress pathways initiated by Aβ. nih.gov Aβ is known to induce oxidative damage and ER stress in neuronal cells. nih.gov The accumulation of misfolded proteins like Aβ triggers the UPR, which is characterized by the activation of several key signaling pathways. biorxiv.org
One of the central regulators of the UPR is the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). biorxiv.orgijbs.com GRP78 acts as a master sensor that, under normal conditions, binds to and keeps the three main ER stress transducers—PKR-like ER kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6)—in an inactive state. biorxiv.orgijbs.com Upon the accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades designed to alleviate the stress. biorxiv.org
Research has shown that in the presence of neurotoxic agents like Aβ, there is an upregulation of key UPR proteins that can lead to apoptosis if the ER stress is not resolved. plos.org this compound acetate has been observed to modulate the expression of several of these critical UPR and apoptosis-related proteins in human olfactory bulb neural stem cells (hOBNSCs) exposed to Aβ. nih.gov This suggests a mechanism of action centered on the mitigation of ER stress.
The PERK pathway is a crucial branch of the UPR. plos.org When activated, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. nih.gov However, this also leads to the preferential translation of activating transcription factor 4 (ATF4), which in turn upregulates the expression of C/EBP homologous protein (CHOP). nih.govnih.gov CHOP is a key transcription factor that promotes apoptosis under conditions of prolonged ER stress. plos.orgnih.gov
While direct studies on this compound's effect on the initial stages of the PERK pathway are limited, its influence on downstream apoptotic markers strongly suggests an interference with the pro-death signaling of chronic ER stress. For instance, this compound acetate treatment has been shown to reverse the Aβ-induced decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein Bax. Furthermore, it also counteracts the Aβ-triggered rise in caspase 8 and cytochrome c levels, both of which are involved in the execution of apoptosis.
The table below summarizes the observed effects of this compound Acetate on key markers related to ER stress-induced apoptosis in the context of β-amyloid toxicity.
| Compound Name | Affected Molecule | Observed Effect in the Presence of Aβ | Implication for ER Stress Mitigation |
| This compound Acetate | Bax | Decrease in protein and mRNA levels | Attenuation of pro-apoptotic signaling |
| This compound Acetate | Bcl-2 | Increase in protein and mRNA levels | Enhancement of pro-survival signaling |
| This compound Acetate | Caspase 8 | Decrease in protein and mRNA levels | Inhibition of apoptosis initiation |
| This compound Acetate | Cytochrome c | Decrease in protein and mRNA levels | Reduction of mitochondrial-mediated apoptosis |
These findings collectively point towards the capacity of this compound acetate to mitigate the detrimental consequences of ER stress, shifting the cellular response away from apoptosis and towards survival. By modulating the expression of key proteins in the apoptotic cascade that are downstream of the UPR, this compound demonstrates a potential therapeutic mechanism for conditions where ER stress is a contributing pathological factor.
Pre Clinical Investigations of Incensole S Pharmacological Potential Mechanistic Focus
Neuroinflammation and Neuroprotection Studies with Incensole in Cellular Models
Microglial Activation and Cytokine Release Modulation by this compound
Microglia are the primary immune cells of the central nervous system (CNS), and their activation is a key component of neuroinflammation. In vitro studies have demonstrated that this compound acetate (B1210297) can modulate microglial activity. In cellular models such as C6 glioma cells and human peripheral monocytes, this compound acetate inhibits the production of inflammatory mediators. nih.govresearchgate.net A central mechanism for this anti-inflammatory effect is the inhibition of Nuclear Factor-kappa B (NF-κB) activation, a critical transcription factor that governs the expression of many pro-inflammatory genes. oup.comwho.int Specifically, this compound acetate has been shown to inhibit the degradation of IκBα, the inhibitory protein of NF-κB, in HeLa cells stimulated with tumor necrosis factor-alpha (TNF-α). caymanchem.comtandfonline.com This action effectively blocks the NF-κB signaling pathway.
In experiments using BV2 microglial cells, which are often used to model neuroinflammation, various compounds have been shown to skew microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype by inhibiting the NF-κB pathway. researchgate.net While direct studies on this compound with BV2 cells are part of a growing body of research, its known inhibitory effect on NF-κB in other cell types suggests a strong potential for similar activity in microglia. who.intdntb.gov.ua This modulation helps reduce the release of pro-inflammatory cytokines like TNF-α and interleukin-1β (IL-1β), thereby dampening the neuroinflammatory response. oup.comnih.gov
Table 1: In Vitro Effects of this compound Acetate on Inflammatory Pathways and Cells
| Cell Line / Model | Treatment | Key Mechanistic Findings | Reference |
|---|---|---|---|
| C6 Glioma Cells | This compound Acetate | Inhibition of inflammatory mediator production. | nih.gov |
| Human Peripheral Monocytes | This compound Acetate | Inhibition of inflammatory mediator production. | researchgate.net |
| HeLa Cells | This compound Acetate (60-140 µM) | Inhibits TNF-α-stimulated degradation of IκBα. | caymanchem.comtandfonline.com |
Neuronal Survival and Synaptic Plasticity Enhancement by this compound
This compound acetate has demonstrated significant neuroprotective capabilities in various in vitro models. It has been shown to protect human olfactory bulb neural stem cells (hOBNSCs) from β-amyloid-induced neurotoxicity, a key factor in Alzheimer's disease. nih.gov In these cells, pretreatment with this compound acetate restored cell viability, reduced apoptosis by modulating the expression of Bax and Bcl2 proteins, and decreased the activity of caspase enzymes. nih.govmedchemexpress.com Furthermore, it ameliorated oxidative stress by reducing levels of malondialdehyde (MDA) and the production of reactive oxygen species (ROS). caymanchem.comtandfonline.com
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. wikipedia.orgresearchgate.net Neuroinflammation, driven by pro-inflammatory cytokines like TNF-α, can disrupt synaptic plasticity. frontiersin.org By reducing microglial activation and the subsequent release of these cytokines, this compound acetate helps create a more favorable environment for neuronal health and function. oup.com This anti-inflammatory action indirectly supports the conditions necessary for synaptic plasticity and may help preserve cognitive function in the face of neurodegenerative processes. d-nb.info The compound's ability to promote neuronal survival and reduce neuroinflammation suggests a beneficial role in maintaining synaptic integrity. who.intresearchgate.net
Blood-Brain Barrier Integrity and this compound Permeability in In Vitro Models
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from toxins and pathogens in the bloodstream. kirkstall.comdovepress.com For a neuroactive compound to be effective, it must be able to cross this barrier. In vitro BBB models, which often use co-cultures of brain endothelial cells, astrocytes, and pericytes, are employed to assess the permeability of potential therapeutic agents. mdpi.comnih.gov These models have become crucial for screening drugs targeting the CNS. visikol.com While specific quantitative data on this compound's permeability from diverse in vitro models is still an area of active research, its chemical structure as a lipophilic diterpenoid suggests it has the potential to cross the BBB. The observed neuroprotective effects of this compound acetate in animal models of brain injury and ischemia further support the notion that it can penetrate the CNS to exert its therapeutic effects. nih.govnih.gov
This compound's Role in Immune System Modulation in In Vitro Systems
Macrophage Polarization and Effector Function Regulation by this compound
Macrophages are highly plastic innate immune cells that can polarize into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states. nih.govfrontiersin.org This polarization is a key factor in determining the outcome of an immune response. plos.orgoncotarget.com In vitro studies using macrophage cell lines or primary macrophages are essential for understanding how compounds can influence this process. nih.govnih.gov
In vivo studies have shown that this compound acetate can induce cell death in macrophages at an injury site, which contributes to its anti-inflammatory effects. nih.govresearchgate.net While direct in vitro studies on this compound's effect on macrophage polarization are emerging, the known mechanisms of related compounds provide insight. Many phytochemicals are known to drive macrophage polarization towards the M2 phenotype by modulating signaling pathways like NF-κB. oncotarget.comhealthdisgroup.us Given this compound's potent NF-κB inhibitory activity, it is hypothesized to regulate macrophage effector functions by suppressing the M1 phenotype and potentially promoting a shift towards the M2, anti-inflammatory state. oup.comnih.gov This would be consistent with its observed role in reducing inflammation.
Table 2: In Vitro Effects of this compound and Related Compounds on Immune Cells
| Cell Type | Compound/Extract | Key In Vitro Findings | Reference |
|---|---|---|---|
| Human Lymphocytes | Boswellic Acids | Dose-dependent effects on proliferation; modulation of cytokine release. | capes.gov.br |
| Macrophages | This compound Acetate | Induction of cell death in vivo, suggesting direct effects on macrophage function. | nih.govresearchgate.net |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound Acetate |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-1β (IL-1β) |
| Nuclear Factor-kappa B (NF-κB) |
| IκBα |
| β-amyloid |
| Bax (Bcl-2-associated X protein) |
| Bcl-2 (B-cell lymphoma 2) |
Cytokine and Chemokine Production Profiles Influenced by this compound
This compound and its derivative, this compound acetate (IA), exert significant influence over the production of key signaling molecules involved in the inflammatory cascade, namely cytokines and chemokines. The primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. psu.edunih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. psu.edu
Bioassay-guided fractionation of Boswellia resin identified this compound and IA as potent inhibitors of NF-κB activation. psu.eduoup.com Mechanistic studies revealed that IA inhibits the phosphorylation of the IκB kinase (IKK) activation loop, which is a crucial step in the activation of NF-κB. psu.edunih.govoup.com This inhibition appears to occur upstream of IKK itself, by interfering with the TAK/TAB-mediated signaling that leads to IKK phosphorylation. psu.edutandfonline.com This action effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes. psu.edu
The downstream consequence of NF-κB inhibition is a marked reduction in the production of several pro-inflammatory cytokines. In pre-clinical models of cerebral ischemia, this compound acetate administration was shown to significantly inhibit the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and transforming growth factor-beta (TGF-β). nih.govchemfaces.com Similarly, in lipopolysaccharide (LPS)-stimulated human peripheral monocytes, IA was found to inhibit the formation of IL-1β, TNF-α, and interleukin-6 (IL-6). oup.comresearchgate.net Furthermore, IA also suppresses the production of other inflammatory mediators like prostaglandin (B15479496) E2. oup.com
This targeted suppression of cytokine and chemokine production underscores the anti-inflammatory potential of this compound and its derivatives at a molecular level.
Table 1: Effect of this compound Acetate (IA) on Pro-inflammatory Cytokine Production in Pre-clinical Models
| Cytokine/Mediator | Model System | Observed Effect | Reference |
|---|---|---|---|
| NF-κB | TNFα-stimulated HeLa cells; Ischemic mouse brain | Inhibition of activation | psu.edunih.gov |
| TNF-α | Ischemic mouse brain; LPS-stimulated monocytes | Decreased expression/production | oup.comnih.gov |
| IL-1β | Ischemic mouse brain; LPS-stimulated monocytes | Decreased expression/production | oup.comnih.gov |
| IL-6 | LPS-stimulated monocytes | Decreased production | oup.com |
| TGF-β | Ischemic mouse brain | Decreased expression | nih.gov |
| Prostaglandin E2 | LPS-stimulated monocytes | Decreased production | oup.com |
Anti-proliferative and Apoptotic Mechanisms of this compound in Cancer Cell Lines
The anti-cancer potential of this compound is rooted in its ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. gsconlinepress.comrsc.org As a diterpenoid component of Boswellia resin, its activity is consistent with findings for other phytochemicals from this source, which are known to modulate signaling pathways responsible for cell proliferation and apoptosis. researchgate.netnih.govnih.gov In vitro studies using a nanoemulsion of this compound acetate demonstrated cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line. rsc.orgrsc.org The chemopreventive action of terpenes like this compound is proposed to occur by inhibiting the growth of cancer cells through the induction of apoptosis and programmed cell differentiation. rsc.orgnih.gov
Cell Cycle Arrest Induction by this compound
A key strategy in cancer therapy is to halt the uncontrolled division of malignant cells by inducing cell cycle arrest. Terpenoids, the class of compounds to which this compound belongs, are known to exhibit anti-cancer properties by causing cell cycle arrest, thereby preventing cancer cells from proceeding through the phases of division. researchgate.netbsmiab.org While direct studies detailing this mechanism for this compound are limited, research on the broader components of Boswellia provides strong evidence for this mechanism. gsconlinepress.comnih.gov
For instance, Acetyl-11-keto-β-boswellic acid (AKBA), another major active compound from Boswellia serrata, has been shown to induce cell cycle arrest at the G0/G1 phase in A549 human non-small cell lung cancer cells. gsconlinepress.com This arrest was associated with the downregulation of key cell cycle proteins, including cyclin A2 and cyclin E1. gsconlinepress.com This evidence from a closely related compound suggests that a plausible mechanism for this compound's anti-proliferative effects involves the disruption of the cancer cell cycle.
Mitochondrial Dysfunction and Caspase Activation by this compound
Apoptosis is often executed through the mitochondrial (intrinsic) pathway, which involves mitochondrial dysfunction and the activation of a cascade of enzymes called caspases. Research into this compound acetate has revealed its ability to modulate key components of this pathway. medchemexpress.com
In a study on human olfactory bulb neural stem cells, this compound acetate pre-treatment was found to reverse the apoptotic effects induced by amyloid-beta. Specifically, it modulated the expression of key apoptosis-regulating proteins, decreasing the levels of the pro-apoptotic protein Bax, caspase-8, and cytochrome c, while increasing the level of the anti-apoptotic protein Bcl-2. medchemexpress.com While this particular study demonstrated a neuroprotective, anti-apoptotic effect, it crucially identifies these mitochondrial pathway components as direct targets of this compound acetate.
In the context of cancer, where the goal is to promote apoptosis, it is hypothesized that this compound triggers a similar but opposing effect. The induction of apoptosis in cancer cells by related Boswellia compounds is known to be mediated by the activation of caspases, such as caspase-3 and caspase-8. oup.com Therefore, it is mechanistically plausible that this compound's pro-apoptotic effects in cancer cells involve the promotion of mitochondrial dysfunction and subsequent activation of the caspase cascade.
Table 2: Modulation of Apoptotic Pathway Components by this compound Acetate
| Protein/Molecule | Cellular Context | Observed Effect of this compound Acetate | Reference |
|---|---|---|---|
| Bax | Neuroprotection (hOBNSCs) | Reverses Aβ-induced increase | medchemexpress.com |
| Bcl-2 | Neuroprotection (hOBNSCs) | Reverses Aβ-induced decrease | medchemexpress.com |
| Cytochrome c | Neuroprotection (hOBNSCs) | Reverses Aβ-induced increase | medchemexpress.com |
| Caspase-8 | Neuroprotection (hOBNSCs) | Reverses Aβ-induced increase | medchemexpress.com |
Metastasis and Angiogenesis Inhibition in Cell Models by this compound
The spread of cancer to distant sites (metastasis) and the formation of new blood vessels to feed a tumor (angiogenesis) are critical hallmarks of late-stage cancer. cancer.gov Frankincense extracts and their constituent compounds, including this compound, have been shown to modulate signaling pathways that inhibit these processes. researchgate.netnih.gov
Angiogenesis is largely driven by signaling molecules such as Vascular Endothelial Growth Factor (VEGF). cancer.govtg.org.au By binding to its receptor (VEGFR), VEGF triggers the proliferation and migration of endothelial cells, leading to new blood vessel formation. tg.org.au Pre-clinical research suggests that this compound acetate, along with other terpenes, can inhibit VEGF, thereby presenting a mechanism for its anti-angiogenic properties. frontiersin.org This aligns with broader findings that compounds from Boswellia resin can suppress tumor growth by inhibiting angiogenesis through the VEGFR2 signaling pathway. nih.gov By disrupting the tumor's blood supply, this compound can effectively inhibit tumor growth, progression, and metastasis. researchgate.net
Analgesic and Anti-nociceptive Mechanisms of this compound in Pre-clinical Models
The potential analgesic (pain-relieving) and anti-nociceptive (pain-sensation-blocking) effects of this compound are linked to two primary mechanisms: its well-established anti-inflammatory properties and its ability to directly modulate specific ion channels involved in pain signaling. While direct reports on this compound acetate's effect on pain behavior are limited, its molecular targets strongly suggest a role in pain modulation. nih.gov
Peripheral and Central Pain Pathway Modulation by this compound
Pain signaling is a complex process involving both the peripheral nervous system (at the site of injury) and the central nervous system (in the brain and spinal cord). news-medical.netsrce.hr this compound acetate appears to modulate pathways in both systems.
Central Pathway Modulation: A key molecular target of this compound acetate is the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. tcdb.orgcaymanchem.com this compound acetate is a potent agonist of TRPV3 channels, which are present in neurons throughout the brain. tcdb.orgresearchgate.net Activation of these central TRPV3 channels by this compound acetate has been shown to produce anxiolytic-like and antidepressant-like behavioral effects in mice, suggesting a role in modulating the emotional components of pain and well-being. researchgate.netsciencedaily.com
Peripheral Pathway Modulation: this compound's influence on peripheral pain pathways is twofold. Firstly, its anti-inflammatory action via NF-κB inhibition reduces the production of inflammatory mediators like prostaglandins (B1171923) at the site of injury. psu.eduoup.com These mediators are known to sensitize peripheral nociceptors (pain-sensing nerve endings), so their reduction leads to a decrease in inflammatory pain. news-medical.net
Table 3: Investigated Compounds Mentioned in the Article | Compound Name | | | :--- | | this compound | | this compound Acetate | | Tumor Necrosis Factor-alpha (TNF-α) | | Interleukin-1beta (IL-1β) | | Interleukin-6 (IL-6) | | Transforming Growth Factor-beta (TGF-β) | | Prostaglandin E2 | | Cyclin A2 | | Cyclin E1 | | Bax (Bcl-2-associated X protein) | | Bcl-2 (B-cell lymphoma 2) | | Cytochrome c | | Caspase-3 | | Caspase-8 | | Vascular Endothelial Growth Factor (VEGF) | | Acetyl-11-keto-β-boswellic acid (AKBA) |
Neurotransmitter Release and Receptor Expression Changes by this compound
Preclinical research into the neuropharmacological effects of this compound, and more specifically its derivative this compound acetate (IA), has revealed a distinct mechanism of action that does not appear to directly modulate the release or binding of common neurotransmitters. Instead, its primary psychoactive effects are attributed to the activation of a specific ion channel in the brain. nih.govresearchgate.net
Studies have identified this compound acetate as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.govresearchgate.net TRPV3 channels, while known for their role in skin temperature sensation, are also present in neurons throughout the brain, although their function in this capacity was previously not well understood. nih.govresearchgate.net Research demonstrated that the anxiolytic-like and antidepressant-like behavioral effects of this compound acetate observed in mice are mediated through the activation of these TRPV3 channels. nih.govresearchgate.net In experiments, these behavioral effects were absent in mice that were genetically modified to lack TRPV3 channels, confirming the channel's critical role in IA's mechanism of action. nih.gov
In binding assays, this compound acetate showed modest or no effect on a panel of 24 other receptors and ion channels, indicating a specific affinity for the TRPV3 channel. researchgate.netnih.gov The activation of TRPV3 by this compound acetate leads to an influx of cations into the neuron, altering its electrical potential and signaling activity. researchgate.net This activation is believed to be the basis for the deeply rooted use of frankincense in cultural and religious ceremonies. nih.govresearchgate.net
As a marker for neuronal activation following administration of this compound acetate, researchers have measured changes in the expression of the protein c-Fos in various brain regions. nih.gov The c-Fos protein is often used as a marker for recent neuronal activity. xiahepublishing.com Treatment with this compound acetate resulted in significant and distinct changes in c-Fos expression in brain areas associated with emotion, anxiety, and depression. nih.govresearchgate.net
Notably, c-Fos expression was significantly increased in the lateral septum, central nucleus of the amygdala, the bed nucleus of the stria terminalis, and the solitary nucleus. nih.govresearchgate.net Conversely, a significant decrease in c-Fos expression was observed in the motor cortex, medial striatum, and the CA3 region of the hippocampus. nih.govresearchgate.net These changes in neuronal activation patterns provide a biological basis for the observed behavioral effects and suggest that TRPV3 channels in the brain may be involved in emotional regulation. nih.gov
Table 1: Effect of this compound Acetate on c-Fos Expression in Mouse Brain Regions An interactive data table summarizing the observed changes in neuronal activation.
| Brain Region | Effect of this compound Acetate | Associated Function |
|---|---|---|
| Lateral Septum (LS) | ▲ Increased Expression | Emotion and Stress Response |
| Central Nucleus of Amygdala (CEA) | ▲ Increased Expression | Fear and Anxiety Processing |
| Bed Nucleus of Stria Terminalis (BNST) | ▲ Increased Expression | Anxiety and Stress Integration |
| Solitary Nucleus (Sol) | ▲ Increased Expression | Autonomic Regulation |
| Motor Cortex (MCtx) | ▼ Decreased Expression | Motor Function |
| Medial Striatum (MSt) | ▼ Decreased Expression | Motor Control and Reward |
| Hippocampal CA3 Region (CA3) | ▼ Decreased Expression | Learning and Memory |
This compound's Influence on Metabolic Pathways and Lipid Homeostasis
Emerging preclinical evidence suggests that the biological activities of this compound extend beyond neuropharmacology to include influences on metabolic pathways and lipid homeostasis. A study investigating the effects of this compound isolated from the oleogum resin of Boswellia carterii on diabetic rats revealed significant potential for metabolic regulation. researchgate.netthieme-connect.com
The research demonstrated that this compound possesses both hypoglycemic (blood glucose-lowering) and hypolipidemic (lipid-lowering) properties in a streptozotocin-induced diabetic rat model. researchgate.netthieme-connect.com Daily administration of this compound to these rats for thirty days resulted in a notable reduction in high blood glucose levels and favorable changes to their lipid profiles. researchgate.net These findings mark the first report of such metabolic effects for this compound, suggesting its potential interaction with key pathways that regulate glucose and lipid balance. researchgate.netthieme-connect.com
The hypoglycemic effects of this compound appear to be linked to its positive influence on insulin (B600854) secretion and action. researchgate.net In a study using a diabetic rat model, administration of this compound was shown to have a protective or stimulatory effect on the insulin-producing β-cells of the pancreas. researchgate.netthieme-connect.com
This was evidenced by an observed increase in insulin secretion following treatment with this compound. researchgate.net The enhanced insulin action was further supported by a significant increase in the liver's glycogen (B147801) content in the treated animals, indicating improved glucose uptake and storage. researchgate.net While direct studies on this compound's effect on glucose transporter proteins in specific cell models like adipocytes or muscle cells are not extensively detailed in the reviewed literature, the in-vivo findings of lowered blood glucose and increased liver glycogen strongly suggest that this compound modulates pathways related to insulin signaling and glucose metabolism. researchgate.net
Table 2: Observed Metabolic Effects of this compound in a Preclinical Diabetic Model An interactive data table summarizing key findings on this compound's metabolic influence.
| Parameter | Observation | Implication |
|---|---|---|
| Blood Glucose Level | Significantly lowered in diabetic rats. researchgate.net | Potent hypoglycemic effect. |
| Insulin Secretion | Increased. researchgate.net | Stimulation of pancreatic β-cells. |
| Liver Glycogen | Significantly increased. researchgate.net | Enhanced glucose uptake and storage. |
Structure Activity Relationship Sar and Pharmacophore Mapping of Incensole
Systematic Modification of Incensole Scaffolds and Biological Activity Assessment
The systematic modification of the this compound scaffold has been a key strategy to explore and enhance its therapeutic properties. tandfonline.com Researchers have focused on altering various functional groups and structural features of this compound and its acetate (B1210297) to generate novel derivatives with improved biological activities. tandfonline.comunipi.it
One area of focus has been the synthesis of heterocyclic analogs of this compound. Given that a majority of currently used drugs are heterocyclic compounds, this approach aims to create new and more potent anti-inflammatory agents based on the this compound framework. tandfonline.com Additionally, the creation of hybrid compounds that combine this compound or this compound acetate with existing anti-depressant or anti-inflammatory drugs is another promising avenue for identifying new lead compounds. tandfonline.comtandfonline.com
The biological activities of these modified scaffolds are then rigorously assessed. For instance, studies have investigated the anti-inflammatory, anxiolytic, antidepressive, anticancer, and hepatoprotective effects of various this compound derivatives. tandfonline.com For example, this compound, this compound epoxide, and this compound epoxide acetate have been evaluated for their ability to protect liver cells from damage. tandfonline.com
A significant challenge in this field is the sustainable sourcing of this compound and its acetate, which are found in high quantities in Boswellia papyrifera. tandfonline.com Concerns about the over-exploitation of this plant species highlight the importance of developing efficient synthetic and semi-synthetic routes to these compounds and their derivatives. tandfonline.comresearchgate.net
The table below summarizes the biological activities of some this compound derivatives, illustrating the impact of structural modifications.
| Compound | Modification | Biological Activity | Key Findings |
| This compound | Parent Compound | Hepatoprotective, Anti-inflammatory | Showed significant hepatoprotective effects against D-galactosamine-induced cell damage. tandfonline.com |
| This compound Acetate | Acetylation of hydroxyl group | Psychoactive, Anti-inflammatory | Elicits psychoactivity by activating TRPV3 channels; inhibits NF-κB activation. nih.govcaymanchem.com |
| This compound Epoxide | Epoxidation of a double bond | Hepatoprotective | Exhibited potent hepatoprotective activity, greater than the standard drug bicyclol. tandfonline.com |
| 5-Epi-Incensole | Stereochemical inversion | - | Synthesized from this compound acetate for further biological evaluation. unipi.it |
This table is for illustrative purposes and is not exhaustive.
Identification of Key Pharmacophoric Elements for Specific Biological Effects of this compound
Pharmacophore mapping is a crucial step in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological effect. ijpsonline.com For this compound and its derivatives, identifying these key elements helps in understanding their mechanism of action and in designing new molecules with enhanced activity. ijpsonline.commdpi.com
The common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. ijpsonline.com The process involves analyzing a series of active compounds to determine the common features required for their biological activity and their spatial relationships. ijpsonline.com
For the anti-inflammatory activity of this compound acetate, a key finding was its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a critical role in regulating the immune response to infection. caymanchem.com The pharmacophoric elements responsible for this inhibition likely involve specific interactions with components of the NF-κB signaling pathway.
In the context of its psychoactive effects, this compound acetate was identified as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. nih.gov The key interactions between this compound acetate and the TRPV3 channel are responsible for its anxiolytic-like and antidepressive-like behavioral effects. nih.gov
The table below outlines some of the identified pharmacophoric elements of this compound derivatives and their associated biological effects.
| Biological Effect | Key Pharmacophoric Elements/Features | Interacting Target |
| Anti-inflammatory | Specific arrangement of functional groups enabling inhibition of NF-κB activation. caymanchem.com | NF-κB signaling pathway components |
| Psychoactivity (Anxiolytic, Antidepressant-like) | Features allowing for potent agonism of the TRPV3 channel. nih.gov | TRPV3 ion channel |
| Hepatoprotective | Presence of furan (B31954) and epoxide rings appears to enhance activity. tandfonline.com | Not fully elucidated |
Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives
Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the relationship between the chemical structure of this compound derivatives and their biological activity. researchgate.netnih.gov QSAR models are mathematical equations that correlate the variation in biological activity with the changes in the physicochemical properties (descriptors) of a series of compounds. nih.govmdpi.com
The development of a QSAR model involves several steps:
Data Set Preparation: A series of this compound derivatives with known biological activities is compiled.
Descriptor Calculation: Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com
While specific QSAR studies solely focused on this compound derivatives are not extensively detailed in the provided search results, the principles of QSAR have been applied to other compounds from Boswellia species, such as boswellic acids. researchgate.netnih.gov These studies demonstrate the feasibility and utility of using QSAR to predict the activity of new derivatives and to guide the synthesis of more potent compounds. researchgate.net For instance, a QSAR study on boswellic acid derivatives identified that geometrical descriptors had the highest correlation with anticancer activity, indicating the importance of the molecule's shape for its biological function. researchgate.net
The insights gained from QSAR models can be visualized through contour maps, which highlight the regions of the molecule where modifications are likely to increase or decrease biological activity. rsc.org
Molecular Dynamics Simulations and Ligand-Target Docking for this compound Interactions
Molecular dynamics (MD) simulations and ligand-target docking are computational techniques that provide detailed insights into the interactions between this compound and its biological targets at an atomic level. arxiv.orgnih.govnih.gov
Ligand-Target Docking is a method used to predict the preferred orientation of a ligand (this compound or its derivative) when it binds to a receptor or enzyme. nih.gov This technique helps to identify the binding site and to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net
Reverse docking studies have been performed on various terpenoids from Boswellia oleo-gum resins, including this compound and its derivatives. nih.gov These studies have docked these compounds against a large library of potential protein targets to identify their likely binding partners. For example, this compound was found to dock well with Torpedo californica acetylcholinesterase (TcAChE), an enzyme relevant to Alzheimer's disease. nih.govsemanticscholar.org this compound acetate showed preferential targeting of bacterial proteins, while this compound oxide and its acetate derivative showed good docking energies with targets like human immunodeficiency virus type 1 reverse transcriptase (HIV-1-RT) and acetylcholinesterases. nih.govsemanticscholar.orgresearchgate.net
Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.govplos.org Starting from the docked pose, an MD simulation can reveal how the complex behaves in a more realistic, solvated environment. This can help to assess the stability of the binding mode predicted by docking and to identify any conformational changes that may occur upon ligand binding. rsc.orgresearchgate.net
The table below presents some of the protein targets for this compound and its derivatives as identified by molecular docking studies, along with their potential therapeutic implications.
| This compound Derivative | Protein Target | Potential Therapeutic Relevance |
| This compound | Torpedo californica acetylcholinesterase (TcAChE) nih.govsemanticscholar.org | Alzheimer's disease nih.govsemanticscholar.org |
| This compound Acetate | Bacterial proteins (e.g., EcAspTA, HpPDF) nih.govsemanticscholar.org | Antibacterial agents |
| This compound Oxide | HIV-1 reverse transcriptase (HIV-1-RT), TcAChE nih.govsemanticscholar.orgresearchgate.net | Antiviral (HIV), Alzheimer's disease |
| This compound Oxide Acetate | HIV-1 reverse transcriptase (HIV-1-RT), TcAChE nih.govsemanticscholar.orgresearchgate.net | Antiviral (HIV), Alzheimer's disease |
This data is based on computational docking studies and indicates potential interactions that require further experimental validation.
Advanced Analytical and Bioanalytical Methodologies for Incensole Quantification and Metabolite Profiling
Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Platforms for Incensole Quantification in Biological Matrices (e.g., animal tissues, cell lysates)
Chromatography coupled with mass spectrometry stands as the cornerstone for the sensitive and selective quantification of this compound and its derivatives in biological matrices. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are pivotal in this field. tandfonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound and its acetate (B1210297) form. probotanic.com GC-MS analysis has been successfully used to identify this compound and this compound acetate as major components in Boswellia fixed oil. researchgate.net The methodology typically involves an initial extraction from the biological matrix, followed by separation on a capillary column and detection by a mass spectrometer operating in electron ionization (EI) mode. psu.edu For instance, a common method utilizes an SPB-5 column, starting with an isothermal hold at 70°C, followed by a temperature gradient up to 280°C. psu.edu This technique has been applied to analyze the composition of this compound and related diterpenoids in plant tissues. cherasco1547.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for analyzing less volatile or thermally labile compounds and offers high precision and accuracy for quantification in complex samples like plasma, brain tissue, and cell lysates. nih.govnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a diode-array detector (DAD) or an MS detector is commonly employed. researchgate.net A validated LC-MS/MS technique has been used to estimate the concentration of related Boswellia compounds in cell lysates, demonstrating the method's applicability to this compound. researchgate.net
Analysis of this compound acetate in plasma and brain samples has been performed using a Finnigan LTQ Liquid Chromatograph Ion Trap Mass Spectrometer, where analyte concentration is determined using an internal standard and calculated from peak area ratios. nih.gov Ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC–HR-MS) has also been utilized for comprehensive metabolite profiling, demonstrating its power in separating and identifying compounds in biological fluids. mdpi.com The combination of LC's separation capability with MS's identification power makes it an effective tool for analyzing complex organic mixtures containing this compound. rsc.org
| Technique | Matrix | Key Findings/Application | References |
| GC-MS | Boswellia Fixed Oil | Identified this compound (32.44%) and this compound Acetate (50.12%). | researchgate.net |
| GC-MS | Plant Tissues | Analysis of this compound and related cembrene (B1233663) diterpenoids. | cherasco1547.org |
| LC-MS/MS | Plasma, Brain Tissue | Quantification of this compound acetate using an internal standard. | nih.gov |
| RP-DAD-HPLC | N/A | Development of a quantification method for this compound and this compound acetate. | researchgate.net |
| LC-MS/MS | Cell Lysates | Validated for estimating concentrations of related Boswellia compounds. | researchgate.net |
| UHPLC-HR-MS | Rat Plasma & Brain | Identification of parent compounds and their metabolites. | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Metabolite Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its metabolites. researchgate.net It provides comprehensive fingerprints of metabolites present in a biological sample, making it a powerful technique for non-targeted metabolomic studies. semanticscholar.org
The structure of this compound was originally established using NMR, including 2-D NMR experiments which provide detailed information about the connectivity of atoms within the molecule. researchgate.net Both 1H and 13C NMR spectra are used for characterization. For instance, the analysis of this compound acetate has been performed using a 500 MHz spectrometer, with the sample dissolved in deuterated chloroform (B151607) (CDCl3). rsc.org The chemical shifts and coupling constants observed in the spectra allow for the unambiguous assignment of the compound's complex cembranoid skeleton. researchgate.netrsc.org
In the context of metabolite profiling, NMR can be used to analyze extracts from biological tissues to identify changes in the metabolic landscape following administration of a compound. semanticscholar.orgresearchgate.net By comparing the NMR spectra of control and treated samples, researchers can identify signals corresponding to novel metabolites. semanticscholar.org While NMR is generally less sensitive than MS, it is non-destructive and highly quantitative for abundant metabolites, providing crucial structural information that is complementary to mass spectrometry data.
| NMR Technique | Application | Details | References |
| 1D & 2D NMR | Structural Elucidation | Established the complete structure of this compound. | researchgate.net |
| 1H & 13C NMR | Characterization | Used to confirm the structure of this compound acetate (500 MHz). | rsc.org |
| 1H NMR | Metabolite Profiling | Generates comprehensive metabolic fingerprints of aqueous extracts. | semanticscholar.org |
Development of Immunoassays and Biosensors for this compound Detection
While direct immunoassays for this compound are not widely reported, the technology is commonly used in related pharmacological research to measure downstream biological effects. For example, enzyme-linked immunosorbent assays (ELISA) are frequently used to quantify levels of cytokines or other biomarkers in cell culture supernatants or plasma following treatment with compounds like this compound acetate to assess its anti-inflammatory or neuroprotective activity. nih.govcusabio.com Chemiluminescence immunoassays have also been employed to determine the immunomodulatory activities of extracts containing this compound. innspub.net
The development of biosensors for this compound is an emerging area. This compound acetate is known to be a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. researchgate.netgoogle.com This provides a basis for developing cell-based biosensors that report on TRPV3 channel activation. Such biosensors could utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) to detect conformational changes in the channel upon ligand binding, offering a high-throughput screening method. google.com Furthermore, microelectrode array-based neuron biosensors have been used in research contexts that also investigate this compound's neuroprotective effects, indicating a potential application for direct functional detection. moffitt.org
| Methodology | Application | Principle/Target | References |
| Immunoassay (ELISA) | Indirect Measurement | Quantifies downstream biomarkers (e.g., cytokines, corticosterone) affected by this compound. | nih.govcusabio.comassaypro.com |
| Chemiluminescence Immunoassay | Functional Assessment | Determines immunomodulatory properties of extracts. | innspub.net |
| Biosensor (BRET-based) | Direct Detection (Potential) | Detects ligand binding and activation of the TRPV3 ion channel. | google.com |
| Neuron Biosensor | Functional Assessment (Potential) | Measures neuronal responses to neuroactive compounds like this compound. | moffitt.org |
Pharmacokinetic Studies of this compound in Animal Models (Absorption, Distribution, Metabolism, Excretion)
Pharmacokinetic studies are essential to understand the journey of this compound through a biological system. Data from in silico and animal models provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption and Distribution: this compound demonstrates low predicted human intestinal absorption. vulcanchem.com It exhibits high plasma protein binding (96.42%), which limits the concentration of its free, active form in circulation. vulcanchem.com Despite this, this compound's lipophilic nature is thought to facilitate its crossing of the blood-brain barrier, suggesting potential for activity within the central nervous system. vulcanchem.comfrontiersin.org Following absorption, components of essential oils like this compound are detected in the bloodstream within 20 to 90 minutes before their concentrations decrease as they are distributed into tissues or metabolized. frontiersin.org The volume of distribution for this compound has been estimated at 1.701 L/kg, indicating tissue partitioning. vulcanchem.com
Metabolism and Excretion: The liver is the primary site of metabolism for this compound. vulcanchem.comfrontiersin.org It undergoes phase I and II enzyme-mediated reactions to form more polar derivatives that can be more easily excreted. frontiersin.orgnih.gov Specifically, this compound is predicted to be primarily metabolized by the cytochrome P450 enzyme CYP3A4. vulcanchem.com Its derivative, this compound acetate, is thought to be metabolized mainly by CYP2C19 and CYP2C9. vulcanchem.com Due to extensive hepatic metabolism, renal excretion is considered negligible, with fecal elimination being the dominant route. vulcanchem.com The half-life (T1/2) of this compound has been estimated to be approximately 0.584 hours. vulcanchem.com
| Parameter | Value/Observation | Significance | References |
| Absorption | Low intestinal absorption (HIA: 0.01) | Limited oral bioavailability. | vulcanchem.com |
| Distribution | High plasma protein binding (96.42%); Crosses blood-brain barrier. | Low free concentration, but potential for CNS effects. | vulcanchem.comfrontiersin.org |
| Metabolism | Primarily by hepatic CYP3A4 (this compound) and CYP2C19/CYP2C9 (this compound Acetate). | Undergoes extensive Phase I and II reactions. | vulcanchem.comfrontiersin.orgvulcanchem.com |
| Excretion | Primarily fecal. | Negligible renal excretion due to metabolism. | vulcanchem.com |
| Half-Life (T1/2) | ~0.584 hours | Indicates relatively rapid clearance. | vulcanchem.com |
Identifying the metabolites of this compound is key to fully understanding its biological activity and clearance mechanisms. UHPLC-HR-MS is a powerful technique for this purpose. mdpi.com Studies in rats have shown that parent compounds from herbal extracts are transformed in the body into various metabolites through phase I reactions (such as oxidation, reduction, hydroxylation, and demethylation) and phase II reactions (such as glucuronidation). mdpi.comnih.gov
A study specifically identified metabolites of this compound acetic acid in rats. Using UHPLC-HR-MS, researchers determined that the parent compound undergoes metabolic transformations that include deacetylation (loss of the acetyl group) and subsequent carboxylation. mdpi.com This conversion from this compound acetate to this compound and then to a carboxylated form represents a significant metabolic pathway. The general metabolism of xenobiotics involves oxidation by phase I enzymes in the liver, which creates more polar derivatives, followed by conjugation with molecules like glucuronic acid or sulfate (B86663) in phase II to increase water solubility for excretion. frontiersin.org
Table of Identified this compound Metabolites and Reactions
| Parent Compound | Metabolic Reaction | Resulting Metabolite Type | Analytical Method | References |
| This compound Acetic Acid | Deacetylation | This compound | UHPLC-HR-MS | mdpi.com |
| This compound Acetic Acid | Carboxylation | Carboxylated this compound derivative | UHPLC-HR-MS | mdpi.com |
| This compound | Phase I Oxidation | Polar derivatives (e.g., hydroxylated) | General Xenobiotic Metabolism | frontiersin.orgnih.gov |
| This compound | Phase II Conjugation | Glucuronide or sulfate conjugates | General Xenobiotic Metabolism | frontiersin.orgnih.gov |
Systems Biology and Omics Integration in Incensole Research
Transcriptomic Responses to Incensole Treatment in Cellular Models
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population. Analyzing transcriptomic responses to this compound treatment in cellular models can reveal which genes are upregulated or downregulated, providing clues about the cellular processes affected. Studies have investigated the impact of this compound acetate (B1210297) on gene expression related to inflammation and neuroprotection. For instance, this compound acetate has been shown to inhibit the induction of NF-κB dependent gene expression in cellular models. psu.edu This is significant because NF-κB is a key transcription factor involved in inflammatory responses. psu.eduljmu.ac.uk Furthermore, research in mouse models of head injury indicated that this compound acetate could reduce the mRNA expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. researchgate.netresearchgate.net
Proteomic Profiling of this compound-Modulated Protein Expression
Proteomics involves the large-scale study of proteins. Proteomic profiling can identify changes in protein abundance, modifications, and interactions in response to this compound. While specific detailed proteomic studies solely focused on this compound are less extensively documented compared to transcriptomics, general omics integration studies in the context of natural product research and frankincense components suggest that proteomic analysis is a valuable tool. acs.orgalfa-chemistry.com Changes in protein expression often follow changes in mRNA levels, providing a complementary layer of data. For example, the inhibition of NF-κB activation by this compound acetate, as seen in transcriptomic studies, would be expected to lead to altered expression levels of proteins regulated by NF-κB. psu.edu Studies on the anti-inflammatory effects of this compound acetate have indicated its influence on proteins involved in inflammatory pathways. psu.educaymanchem.com
Future Directions and Interdisciplinary Frontiers in Incensole Research
Exploration of Novel Biological Targets and Mechanisms for Incensole
Current research highlights several key biological targets and mechanisms for this compound and this compound acetate (B1210297), but significant avenues for future exploration remain. This compound acetate has been identified as an inhibitor of nuclear factor-kappaB (NF-κB) activation, a crucial pathway in inflammatory responses. oup.comexamine.compsu.edu This inhibition appears to occur upstream of IκB kinase (IKK), potentially by interfering with TAK/TAB-mediated IKK activation loop phosphorylation. oup.compsu.edunih.gov However, the precise upstream targets and the full spectrum of NF-κB-dependent and independent pathways modulated by this compound warrant further investigation.
Another significant finding is the activity of this compound acetate as a potent agonist of the transient receptor potential vanilloid 3 (TRPV3) channel. nih.govlabscoop.com This interaction is suggested to mediate some of the anxiolytic-like and antidepressive-like behavioral effects observed in mice. examine.comnih.gov While TRPV3 channels are known for their role in thermosensation in the skin, their function in the central nervous system (CNS) is still being elucidated. nih.govresearchgate.net Future research should aim to fully characterize the distribution and function of TRPV3 channels in brain regions relevant to mood and behavior and confirm the extent to which this compound's psychoactive effects are solely mediated by this channel.
Beyond NF-κB and TRPV3, preliminary studies suggest other potential targets and mechanisms. For instance, some this compound derivatives have been predicted to bind at the GABA binding site of the GABAA receptor, suggesting a potential GABAergic effect contributing to anti-depressive activity. nih.govresearchgate.net The neuroprotective effects of this compound acetate against cerebral ischemic injury involve the inhibition of inflammatory mediators like TNF-α, IL-1β, and TGF-β. nih.gov Further research is needed to identify all the molecular players involved in these protective pathways. Exploring novel protein interactions, enzyme modulations, and signaling cascade influences will be critical in fully understanding this compound's multifaceted biological profile.
Sustainable Production Strategies for this compound (e.g., Synthetic Biology, Cell Culture)
The primary source of this compound and this compound acetate is the resin of Boswellia trees, particularly B. papyrifera and B. elongata. darwin-nutrition.fr However, the sustainability of harvesting frankincense resin is a growing concern due to factors like overharvesting, habitat degradation, and political instability in source regions. Developing sustainable production strategies for this compound is therefore a critical future direction.
Synthetic biology offers a promising avenue for the sustainable production of complex natural compounds like this compound. interesjournals.orgazolifesciences.comnih.gov By engineering microorganisms such as bacteria or yeast, it may be possible to create microbial cell factories capable of producing this compound through designed metabolic pathways. interesjournals.orgazolifesciences.com This approach could provide a consistent and scalable supply of this compound, reducing reliance on wild Boswellia populations. Research would involve identifying and engineering the genes and enzymes responsible for this compound biosynthesis in Boswellia species and transferring them into suitable microbial hosts. unl.edu
Cell culture techniques, specifically plant cell culture, represent another potential sustainable production method. Culturing Boswellia cells or tissues in vitro could allow for the controlled production of this compound and its derivatives. This method could potentially yield higher concentrations of the desired compounds compared to traditional extraction from resin, and it offers a more predictable and consistent supply. Research in this area would focus on optimizing culture conditions, media composition, and potentially applying genetic engineering techniques to enhance this compound production in cell cultures.
Combining synthetic biology and cell culture approaches could lead to hybrid systems that leverage the advantages of both. For example, microbial fermentation could produce precursor molecules that are then fed into plant cell cultures for final this compound synthesis. These sustainable production methods require significant research and development to optimize yields, ensure product quality, and demonstrate economic feasibility.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing various aspects of drug discovery and development, and these technologies hold significant potential for accelerating this compound research. nih.govmdpi.comoncodesign-services.commednexus.orgmdpi.com
AI and ML can be integrated into this compound discovery research in several ways:
Target Identification and Validation: AI algorithms can analyze large biological datasets (genomics, proteomics, transcriptomics) to identify novel protein targets or pathways that are modulated by this compound or its derivatives. oncodesign-services.com This can help prioritize research efforts and uncover previously unknown mechanisms of action.
Structure-Activity Relationship (SAR) Studies and Compound Design: ML models can analyze the chemical structures of this compound and its analogs alongside their biological activity data to build predictive models. oncodesign-services.com These models can help in understanding the structural features crucial for specific activities and guide the design of novel this compound derivatives with enhanced potency, selectivity, or desired pharmacological properties.
Predicting ADMET Properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs in silico. nih.govoncodesign-services.com This can help filter out compounds with unfavorable properties early in the research process, saving time and resources.
Virtual Screening: ML models can rapidly screen large databases of chemical compounds to identify potential new this compound-like molecules or compounds that might interact with the same biological targets.
Optimizing Production Processes: AI and ML can be applied to optimize parameters in synthetic biology or cell culture systems for this compound production, leading to improved yields and efficiency.
The integration of AI and ML requires access to high-quality, well-annotated data on this compound's chemical properties and biological activities. Building comprehensive databases and developing robust algorithms tailored to the unique structural features of cembranoid diterpenes like this compound are key steps for leveraging these technologies effectively.
Development of Advanced Delivery Systems for this compound (Excluding Dosage Specifics)
Despite its promising biological activities, the lipophilic nature of naturally derived this compound and this compound acetate can limit their bioavailability and targeted delivery within the body. darwin-nutrition.fr The development of advanced drug delivery systems (ADDS) is crucial to overcome these limitations and enhance the therapeutic potential of this compound. globenewswire.comprimescholars.commordorintelligence.com
ADDS utilize innovative technologies to improve drug administration, targeting specific locations, increasing therapeutic efficiency, and minimizing off-target effects. globenewswire.comprimescholars.com For this compound, future research could focus on developing systems such as:
Nanoparticles: Nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate this compound, protecting it from degradation and enabling controlled release. globenewswire.comprimescholars.comresearchgate.net Surface modifications can be incorporated to target specific cells or tissues, potentially increasing the concentration of this compound at the site of action, such as the brain for neurological applications or inflammatory tissues. primescholars.comresearchgate.net
Nanoemulsions: Nanoemulsions are thermodynamically stable dispersions of oil and water that can effectively encapsulate lipophilic compounds like this compound acetate. researchgate.net They offer potential for improved solubility, bioavailability, and targeted delivery. Research has already explored this compound acetate mediated nanoemulsions for potential anticancer applications. researchgate.net
Micelles: Polymeric micelles can self-assemble in aqueous solutions and form a core-shell structure capable of solubilizing hydrophobic drugs like this compound. This can improve its dispersibility and transport in biological fluids.
Other Colloidal Systems: Exploring other colloidal delivery systems such as dendrimers or cyclodextrins could also offer advantages in terms of solubility enhancement, stability, and controlled release.
Developing advanced delivery systems for this compound requires careful consideration of factors such as particle size, surface charge, stability, drug loading capacity, release kinetics, and biocompatibility. Research will involve formulation studies, in vitro characterization, and pre-clinical evaluations to assess the efficacy and safety of these delivery systems.
Unexplored Therapeutic Areas and Synergistic Interactions with Other Agents (Pre-clinical Concepts)
Beyond the currently investigated anti-inflammatory, neuroprotective, and psychoactive properties, this compound and its derivatives may hold potential in several unexplored therapeutic areas. Pre-clinical research is essential to investigate these possibilities and understand potential synergistic interactions with other therapeutic agents.
Potential unexplored therapeutic areas for this compound (based on its known mechanisms and related research) include:
Cancer: While some studies have explored the anti-cancer potential of Boswellia extracts and boswellic acids, the specific role of this compound in various cancer types warrants further investigation. oup.comresearchgate.nettandfonline.comnih.gov Given its NF-κB inhibitory activity, this compound could potentially impact cancer cell proliferation, survival, and metastasis, as NF-κB is often dysregulated in cancer. oup.comexamine.com Pre-clinical studies could explore its effects on different cancer cell lines and in vivo cancer models, potentially targeting pathways like WWP1 which has shown promise in breast cancer research with this compound acetate nanoemulsions. researchgate.net
Peripheral Neuropathy: Peripheral diabetic neuropathy is associated with NF-κB activation and increased inflammatory cytokines. tandfonline.com Given this compound's anti-inflammatory effects and NF-κB inhibition, it is plausible that it could be effective against diabetes-induced neuropathic pain. tandfonline.com
Parkinson's Disease and Schizophrenia: Neuroinflammation is implicated in the pathophysiology of Parkinson's disease and elevated proinflammatory cytokines are found in schizophrenic patients. tandfonline.com this compound's anti-inflammatory and neuroprotective properties suggest it could be a candidate for investigation in pre-clinical models of these neurological disorders. tandfonline.com
Antimicrobial and Antifungal Activity: While frankincense resin exhibits antimicrobial and antifungal properties, the specific contribution of this compound to these effects needs to be clarified through targeted research. herbalreality.com
Investigating synergistic interactions between this compound and other therapeutic agents is another crucial frontier. Combining this compound with existing drugs could potentially enhance efficacy, reduce required doses, or mitigate side effects. For example, exploring synergistic effects with conventional anti-inflammatory drugs, antidepressants, or anticancer agents in pre-clinical models could reveal new therapeutic strategies. tandfonline.comresearchgate.net Research into synergistic interactions should consider the different mechanisms of action and potential pharmacokinetic or pharmacodynamic interactions.
These pre-clinical concepts require rigorous in vitro and in vivo studies to evaluate efficacy, determine optimal combinations, and understand the underlying mechanisms of synergy.
Q & A
Basic Research Questions
Q. What are the validated protocols for isolating incensole from Boswellia species, and how do species variations affect yield?
- Methodological Answer: this compound is typically isolated via solvent extraction (e.g., methanol) followed by acetylation to stabilize the compound. Flash column chromatography is then used for purification . Species selection is critical: B. papyrifera resin is preferred due to higher this compound acetate content compared to B. serrata or B. sacra, which may yield inconsistent results due to phytochemical variability . Researchers must validate species identity using thin-layer chromatography (TLC) or NMR to avoid sourcing errors .
Q. How do researchers confirm the purity and structural integrity of isolated this compound?
- Methodological Answer: Purity is assessed via HPLC coupled with UV detection (λ = 210–220 nm) for quantification. Structural confirmation requires NMR spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For instance, 5-epi-incensole was characterized after deacetylation and oxidation, highlighting the need for multi-spectral validation to distinguish stereoisomers .
Q. What in vivo models are standard for evaluating this compound’s anti-depressant activity?
- Methodological Answer: Classical murine models like the forced swim test (FST) and tail suspension test (TST) are employed. These assess immobility time reductions, with positive controls (e.g., fluoxetine) to validate results. Dosing protocols (e.g., 2–5 mg/kg intraperitoneal) and behavioral endpoints must align with ARRIVE guidelines to ensure reproducibility .
Advanced Research Questions
Q. How can synthetic modification of this compound enhance its bioavailability or target specificity?
- Methodological Answer: Esterification (e.g., this compound benzoate, cinnamate) improves lipophilicity, while PEGylation enhances aqueous solubility. In vitro assays (e.g., Caco-2 permeability) and pharmacokinetic studies (AUC, Tmax) are used to optimize derivatives. For TRPV3-targeted activity, structure-activity relationship (SAR) studies guide functional group additions to the diterpene core .
Q. What analytical strategies resolve contradictions in this compound’s reported biological mechanisms (e.g., NF-κB vs. TRPV3 pathways)?
- Methodological Answer: Use siRNA knockdown or CRISPR-Cas9 models to isolate pathway contributions. For example, TRPV3-knockout mice can clarify whether anti-inflammatory effects (e.g., IL-1β suppression) are TRPV3-dependent or mediated via NF-κB cross-talk. Dual-luciferase reporter assays further dissect transcriptional regulation .
Q. How should researchers design studies to address discrepancies in this compound’s phytochemical sources across literature?
- Methodological Answer: Apply the PICOT framework:
- P opulation: Boswellia resin samples from verified geographic sources.
- I ntervention: Standardized extraction protocols (e.g., Soxhlet vs. maceration).
- C omparison: Cross-species phytochemical profiling via GC-MS.
- O utcome: Quantify this compound yield (% w/w).
- T ime: Longitudinal analysis to account for seasonal variability .
Q. What statistical methods are appropriate for behavioral data in this compound studies, given small sample sizes?
- Methodological Answer: Non-parametric tests (e.g., Mann-Whitney U) are robust for non-normal distributions. For multivariate outcomes (e.g., immobility time + cytokine levels), mixed-effects models control for inter-subject variability. Power analysis (α = 0.05, β = 0.2) pre-study ensures adequate sample sizes .
Data Reproducibility & Methodological Pitfalls
Q. Why might this compound’s anti-glial effects vary between studies, and how can this be mitigated?
- Methodological Answer: Variability often stems from differences in injury models (e.g., controlled cortical impact vs. fluid percussion). Standardizing injury severity scores and using syngeneic animal strains reduces confounding. Single-cell RNA sequencing can further identify cell-type-specific responses .
Q. What controls are essential when synthesizing this compound derivatives to avoid mischaracterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
